Ethyl 4-phenoxybenzoylformate
Overview
Description
Ethyl 4-phenoxybenzoylformate, also known as EPBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoylformic acid and has a molecular formula of C17H15O4.
Scientific Research Applications
Environmental Fate and Behavior
Parabens, including compounds structurally related to Ethyl 4-phenoxybenzoylformate, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, due to their extensive use in consumer products, have been identified as emerging contaminants. Research indicates that despite wastewater treatments effectively reducing their concentrations, parabens persist in effluents and are ubiquitous in surface waters and sediments. This persistence is attributed to continuous environmental introduction through consumer product usage. The biodegradability of parabens varies, and their transformation in the environment, including reactions with chlorine to form halogenated by-products, has been a subject of study due to potential health and environmental implications (Haman, Dauchy, Rosin, & Munoz, 2015).
Photocatalytic Degradation
The environmental behavior of Ethyl 4-phenoxybenzoylformate and related paraben compounds, particularly their degradation under solar radiation, has been investigated. Studies utilizing photocatalysts like silver orthophosphate have demonstrated the potential for effective degradation of these compounds, with the identification of various transformation products. Such research highlights the possibility of mitigating the environmental impact of parabens through photocatalytic methods, suggesting a pathway for their removal from water sources and reducing their ecological footprint (Frontistis, Antonopoulou, Petala, Venieri, Konstantinou, Kondarides, & Mantzavinos, 2017).
Metabolism and Toxicity
The metabolism of parabens, which are chemically related to Ethyl 4-phenoxybenzoylformate, in human and animal models has been a key area of research due to concerns about their potential health impacts. Studies have shown that parabens undergo esterase-catalyzed hydrolysis and glucuronidation in the liver, indicating that they do not accumulate significantly in human tissues. This metabolic pathway suggests that while exposure to parabens is common due to their widespread use, their rapid metabolism and excretion may mitigate potential adverse effects (Abbas, Greige‐Gerges, Karam, Piet, Netter, & Magdalou, 2010).
properties
IUPAC Name |
ethyl 2-oxo-2-(4-phenoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-2-19-16(18)15(17)12-8-10-14(11-9-12)20-13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQQVRYFFIRVIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374541 | |
Record name | Ethyl 4-phenoxybenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-phenoxybenzoylformate | |
CAS RN |
62936-33-8 | |
Record name | Ethyl 4-phenoxybenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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